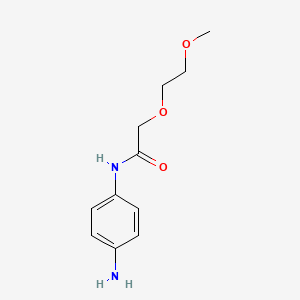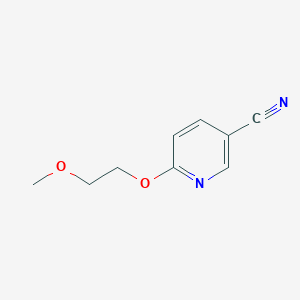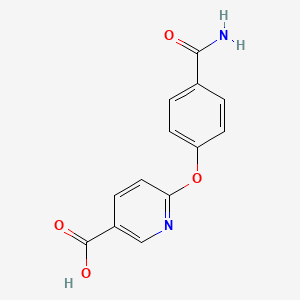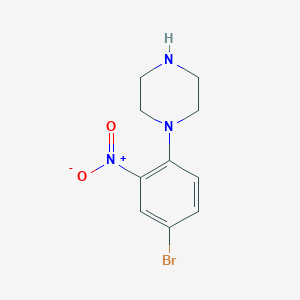
N,N-Diallyl-3-aminobenzamide
Übersicht
Beschreibung
N,N-Diallyl-3-aminobenzamide is a biochemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound has been studied in the context of radical polymerization . The study investigated the cyclization and competing reactions for growing radical chains based on N and C-diallyl monomers . The research found that the probability of homopolymerization is the highest in C-diallyl monomers .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16N2O . The compound has a molecular weight of 216.28 .Chemical Reactions Analysis
This compound has been studied in the context of radical polymerization . The study found that in neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily . In the case of guanidinium salt, the availability of a charged guanidinium fragment leads to high efficiency of cyclopolymerization .Wissenschaftliche Forschungsanwendungen
DNA Repair and Poly(ADP-ribose) Synthesis Inhibition
N,N-Diallyl-3-aminobenzamide, as a variant of 3-aminobenzamide, is often explored for its role in DNA repair mechanisms. Research shows that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is utilized to study regulatory roles in DNA repair, particularly after cellular damage from agents like methyl methane sulfonate (Cleaver et al., 1985). Additionally, it's used to investigate the effects of poly ADP-ribosyl synthetase in repairing DNA damage and the chemical induction of transformation in vitro (Lubet et al., 1984).
Metabolic Processes and Cellular Functions
Studies have also indicated that compounds like 3-aminobenzamide, which influence poly(adenosine diphosphate-ribose) synthesis, have broader impacts on cellular viability, glucose metabolism, and DNA synthesis. This suggests the compound's potential in probing various metabolic processes and cellular functions (Milam & Cleaver, 1984).
Cellular Mechanisms and Enzyme Inhibition
Further research includes examining how 3-aminobenzamide affects the rate of ligation during DNA repair in human fibroblasts, highlighting the compound's utility in understanding cellular mechanisms at the molecular level (Morgan & Cleaver, 1983). The drug's role in affecting cell-to-cell conjugate formation, potentially by altering cytoskeletal elements, is another area of focus, providing insights into its effects on the immune system (Malorni et al., 1994).
Radiosensitization and Imaging
3-Aminobenzamide has been studied for its potential as a radiosensitizer, inhibiting the repair of DNA strand breaks. Its derivative, fluorinated 3-ABA, has been monitored in tumor-bearing rats using magnetic resonance imaging to understand its biodistribution and pharmacokinetics (Brix et al., 2005).
Anti-inflammatory and Antiproliferative Effects
Its application extends to exploring anti-inflammatory effects, such as in models of acute local inflammation, where it inhibits inflammatory response and reduces neutrophil recruitment (Cuzzocrea et al., 1998). Moreover, 3-aminobenzamide exhibits antiproliferative activity in carcinoma cells, potentially offering avenues for cancer research (Tiozzo et al., 1996).
Wirkmechanismus
Target of Action
The primary target of N,N-Diallyl-3-aminobenzamide is Poly (ADP-Ribose) Polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Mode of Action
This compound acts as an inhibitor of PARP . It interacts with the enzyme, preventing it from performing its normal functions. This interaction leads to changes in cellular processes such as DNA repair and cell proliferation .
Biochemical Pathways
The inhibition of PARP by this compound affects several biochemical pathways. When PARP is inhibited, it can no longer use up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . This leads to changes in the cell’s energy metabolism and can affect other downstream processes.
Result of Action
The inhibition of PARP by this compound can lead to various molecular and cellular effects. For instance, it has been shown to stimulate angiogenesis by decreasing fibrinolytic activity, carried out by urokinase-type plasminogen activator (uPA), and by enhancing matrix metalloprotease-2 (MMP-2) gelatinolytic activity, in fibroblast growth factor-2-stimulated endothelial cells .
Biochemische Analyse
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules.
Cellular Effects
Related compounds such as 3-aminobenzamide, a poly (ADP-ribose) polymerase inhibitor, have been shown to stimulate angiogenesis by regulating the expression of urokinase type plasminogen activator and matrix metalloprotease 2 .
Molecular Mechanism
Studies on related compounds such as 3-aminobenzamide suggest that they may act as inhibitors of poly (ADP-ribose) polymerase, affecting cellular proliferation and migration .
Temporal Effects in Laboratory Settings
Related compounds such as 3-aminobenzamide have been shown to affect the ultrastructure of astrocytes and microvessels after focal cerebral ischemia in rats .
Dosage Effects in Animal Models
Related compounds such as 3-aminobenzamide have been shown to have effects on the ultrastructure of astrocytes and microvessels in rats when administered at a dosage of 10 mg/kg .
Eigenschaften
IUPAC Name |
3-amino-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRDMDQCQPDKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)


![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)


